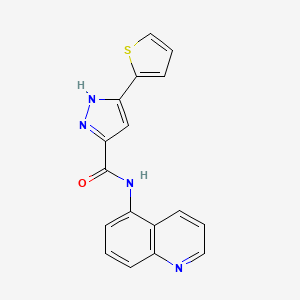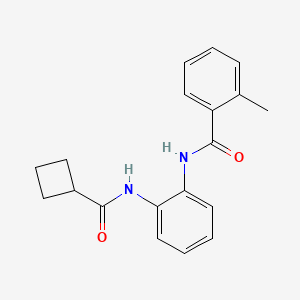
N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (NQTPC) is a novel synthetic compound with a variety of potential applications in scientific research. NQTPC is an aromatic heterocyclic compound, containing a quinoline ring, a thiophene ring, and a pyrazole ring. This compound has been studied for its potential use in a variety of biomedical applications, including as a potential therapeutic agent, as a potential diagnostic agent, and as a potential tool for studying biochemical and physiological processes.
作用机制
The mechanism of action of N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is known that this compound binds to certain receptors in the body, such as the G protein-coupled receptor (GPCR) family. It is thought that this binding leads to an activation of certain signaling pathways, which leads to the observed physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been studied for its potential use in a variety of biomedical applications. Studies have shown that this compound has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have anti-apoptotic and anti-proliferative effects, as well as modulating the activity of certain enzymes.
实验室实验的优点和局限性
N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its cost is relatively low. It is also stable and has a relatively long shelf life. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, and it has not yet been studied in detail in vivo.
未来方向
There are a number of potential future directions for the study of N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. These include further studies on its mechanism of action and its potential use in the treatment of various diseases. Additionally, further studies could be done on its potential use as a diagnostic agent, as well as its potential use in the study of biochemical and physiological processes. Further studies could also be done on its potential use in drug metabolism and drug interactions. Finally, further studies could be done on its potential use in the synthesis of other compounds.
合成方法
N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can be synthesized through a variety of methods, including the use of a Suzuki coupling reaction. This method involves the reaction of an arylboronic acid, a quinoline, and a thiophene in the presence of a palladium catalyst. This reaction results in the formation of this compound. Other methods of synthesis have also been reported, such as the use of a Heck coupling reaction.
科学研究应用
N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential tool for studying biochemical and physiological processes, such as cell signaling pathways and drug metabolism. It has also been studied as a potential therapeutic agent, with studies examining its potential use in the treatment of cancer, inflammation, and other diseases. It has also been studied as a potential diagnostic agent, with studies examining its potential use in the detection of certain diseases.
属性
IUPAC Name |
N-quinolin-5-yl-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-17(15-10-14(20-21-15)16-7-3-9-23-16)19-13-6-1-5-12-11(13)4-2-8-18-12/h1-10H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWUDNTGGMLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-6-(2,5-dimethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6581324.png)
![1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6581328.png)
![N-(4-{[(2-methyl-1,3-benzothiazol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6581329.png)
![N-{4-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6581335.png)
![methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6581339.png)
![1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea](/img/structure/B6581356.png)

![2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide](/img/structure/B6581375.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B6581378.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}pyridine-4-carboxamide](/img/structure/B6581400.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide](/img/structure/B6581403.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6581414.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581424.png)
![N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6581432.png)